4-Piperidinylmethyl 2-phenylacetate hydrochloride
Overview
Description
4-Piperidinylmethyl 2-phenylacetate hydrochloride is a versatile chemical compound used in scientific research1. It finds applications in various studies, thanks to its unique properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Piperidinylmethyl 2-phenylacetate hydrochloride. It’s possible that this information is contained within academic papers or patents, which are not accessible through my current capabilities.Molecular Structure Analysis
The molecular formula of 4-Piperidinylmethyl 2-phenylacetate hydrochloride is C14H20ClNO22. The molecular weight is 269.76712. However, the specific structural details are not provided in the available resources.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-Piperidinylmethyl 2-phenylacetate hydrochloride. This information might be available in specialized chemical databases or literature, which are not accessible through my current capabilities.Physical And Chemical Properties Analysis
4-Piperidinylmethyl 2-phenylacetate hydrochloride has physical and chemical properties typical of a compound with its molecular structure2. However, specific properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Selective Estrogen Receptor Modulator (SERM) Research
- A study discovered that a compound structurally related to 4-Piperidinylmethyl 2-phenylacetate hydrochloride showed greater potency as a selective estrogen receptor modulator (SERM) compared to other known SERMs. It exhibited estrogen antagonist properties, particularly in uterine tissue and human mammary cancer cells (Palkowitz et al., 1997).
Anti-acetylcholinesterase (Anti-AChE) Activity
- Another compound similar to 4-Piperidinylmethyl 2-phenylacetate hydrochloride demonstrated substantial anti-acetylcholinesterase activity. This compound was identified as a potent inhibitor of acetylcholinesterase, indicating its potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Histamine H2-Receptor Antagonist Properties
- Research identified certain piperidine derivatives as highly specific H2-receptor antagonists. They were found to inhibit gastric acid secretion effectively, hinting at their potential application in treating conditions like peptic ulcers (Bickel et al., 1986).
Muscarinic Receptor Antagonism
- A class of 4-acetamidopiperidine derivatives was synthesized and investigated for their selectivity and potency in antagonizing human muscarinic M3 receptors over M2 receptors. This research could be significant in developing treatments for conditions like obstructive airway diseases (Mitsuya et al., 1999).
Energy Expenditure Activation
- Studies on a non-amphetaminic compound structurally related to 4-Piperidinylmethyl 2-phenylacetate hydrochloride showed that it could increase energy expenditure by increasing resting oxygen consumption in rats. This might have potential applications in weight management or treating metabolic syndrome (Massicot et al., 1985).
Safety And Hazards
Specific safety and hazard information for 4-Piperidinylmethyl 2-phenylacetate hydrochloride is not available in the resources I have access to. For detailed safety information, it’s recommended to refer to the compound’s Safety Data Sheet (SDS) provided by the manufacturer or supplier.
Future Directions
The future directions for the use and study of 4-Piperidinylmethyl 2-phenylacetate hydrochloride are not specified in the available resources. Its use in scientific research suggests that it may have potential applications in various fields1.
properties
IUPAC Name |
piperidin-4-ylmethyl 2-phenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(10-12-4-2-1-3-5-12)17-11-13-6-8-15-9-7-13;/h1-5,13,15H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWUDDSRIKFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinylmethyl 2-phenylacetate hydrochloride |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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